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Compound of Interest

Compound Name: 2-(6-Aminopurin-9-yl)ethanol

Cat. No.: B1267718 Get Quote

Introduction: 2-(6-Aminopurin-9-yl)ethanol, also widely known as 9-(2-Hydroxyethyl)adenine,

is a significant nucleoside analog. Its structural similarity to natural nucleosides makes it a

valuable intermediate in the synthesis of various compounds with potential therapeutic

applications, including antiviral and anticancer agents. Accurate structural elucidation and

purity assessment are critical in the development of such molecules. This guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-(6-Aminopurin-9-yl)ethanol, along with detailed experimental

protocols for data acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-(6-Aminopurin-9-
yl)ethanol. The data has been compiled from verified literature sources and is presented in a

structured format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO-

d₆).

Table 1: ¹H NMR Spectroscopic Data of 2-(6-Aminopurin-9-yl)ethanol (500 MHz, DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.13 Singlet - 1H
H-2 (Purine

Ring)

8.07 Singlet - 1H
H-8 (Purine

Ring)

7.18 Singlet (broad) - 2H -NH₂

5.02 Triplet 5.3 1H -OH

4.18 Triplet 5.6 2H N⁹-CH₂

3.73 Quartet 5.4 2H CH₂-OH

Table 2: ¹³C NMR Spectroscopic Data of 2-(6-Aminopurin-9-yl)ethanol (126 MHz, DMSO-d₆)

[1]

Chemical Shift (δ) ppm Assignment

155.94 C-6 (Purine Ring)

152.29 C-2 (Purine Ring)

149.57 C-4 (Purine Ring)

141.39 C-8 (Purine Ring)

118.73 C-5 (Purine Ring)

59.30 CH₂-OH

45.76 N⁹-CH₂

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation. The following table lists the expected characteristic absorption

bands for 2-(6-Aminopurin-9-yl)ethanol.
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Table 3: Characteristic IR Absorption Bands for 2-(6-Aminopurin-9-yl)ethanol

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400-3200 Strong, Broad O-H Stretch Alcohol

3350-3150 Medium, Broad N-H Stretch Amine (-NH₂)

3100-3000 Medium C-H Stretch Aromatic (Purine)

2960-2850 Medium C-H Stretch Aliphatic (-CH₂)

1670-1600 Strong N-H Bend Amine (-NH₂)

1610-1580 Medium C=N, C=C Stretch Purine Ring

1250-1050 Strong C-O Stretch Primary Alcohol

1350-1200 Medium C-N Stretch Aromatic Amine

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling the determination of its molecular weight and structural

components. For 2-(6-Aminopurin-9-yl)ethanol (Molecular Formula: C₇H₉N₅O, Molecular

Weight: 179.18 g/mol ), the following fragments are expected under Electron Impact (EI)

ionization.

Table 4: Expected Mass Spectrometry Fragmentation Data for 2-(6-Aminopurin-9-yl)ethanol
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m/z
Proposed
Fragment Ion

Formula Notes

179 [M]⁺ [C₇H₉N₅O]⁺ Molecular Ion

148 [M - CH₂OH]⁺ [C₆H₆N₅]⁺
Loss of the

hydroxymethyl radical

135 [Adenine-H]⁺ [C₅H₅N₅]⁺
Adenine moiety, a

very stable fragment

108 [C₄H₄N₄]⁺ [C₄H₄N₄]⁺

Fragmentation of the

adenine ring (loss of

HCN)

44 [CH₂CH₂OH]⁺ [C₂H₄O]⁺
Hydroxyethyl side

chain

31 [CH₂OH]⁺ [CH₃O]⁺
Loss of CH₂ from the

side chain

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on available instrumentation.

Nuclear Magnetic Resonance (NMR)
Sample Preparation: Dissolve approximately 5-10 mg of 2-(6-Aminopurin-9-yl)ethanol in
0.6 mL of high-purity DMSO-d₆.

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard

5 mm probe.

¹H NMR Acquisition:

Tune and shim the instrument for optimal magnetic field homogeneity.

Acquire the spectrum at a probe temperature of 298 K.
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Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Process the data with appropriate Fourier transformation, phase correction, and baseline

correction. Integrate all peaks and determine multiplicities and coupling constants.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a solid sample pellet by thoroughly grinding 1-2 mg of the

compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).

Press the mixture into a thin, transparent disk using a hydraulic press.

Background Collection: Collect a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O.

Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum,

typically over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum should be displayed in terms of transmittance or

absorbance. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-

MS) for volatile compounds.

Ionization: Utilize Electron Impact (EI) ionization with a standard electron energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 30

to 300.

Data Interpretation: Identify the molecular ion peak [M]⁺ corresponding to the molecular

weight of the compound. Analyze the lower m/z peaks to identify characteristic fragment ions

and establish a fragmentation pattern.

Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized chemical compound like 2-(6-Aminopurin-9-yl)ethanol.
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Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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